3-(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Overview
Description
3-(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-one core, followed by the introduction of the piperazine and pyrimidine moieties. Key steps include:
Formation of Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions.
Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Pyrimidine Coupling: The pyrimidine ring is coupled to the piperazine through a series of nucleophilic aromatic substitution reactions, typically involving halogenated pyrimidine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The pyrimidine and piperazine rings can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the pyrimidine and piperazine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The piperazine and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one: is similar to other chromen-2-one derivatives with piperazine and pyrimidine moieties.
4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one: Differing in the position of the substituents.
2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one: Lacking the chromen-2-one core.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer unique biological activities and chemical reactivity. The presence of both piperazine and pyrimidine rings, along with the chromen-2-one core, allows for diverse interactions with biological targets and a wide range of chemical modifications.
Properties
IUPAC Name |
3-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-17-25-21(28-9-7-27(2)8-10-28)16-22(26-17)29-11-13-30(14-12-29)23(31)19-15-18-5-3-4-6-20(18)33-24(19)32/h3-6,15-16H,7-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFAOUAZGHIKOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)N5CCN(CC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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